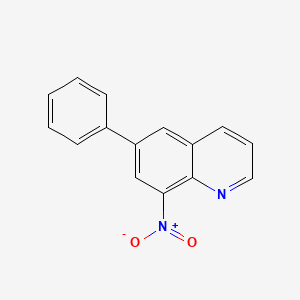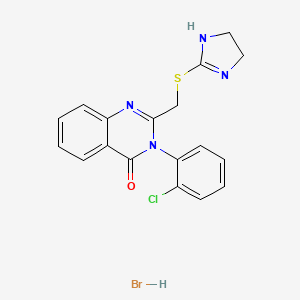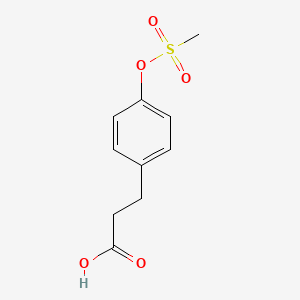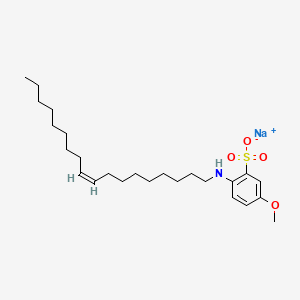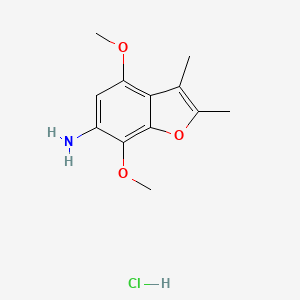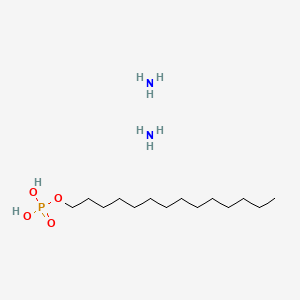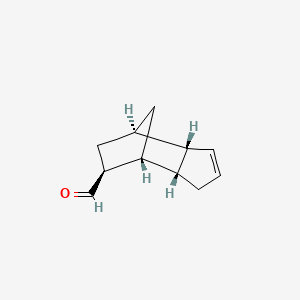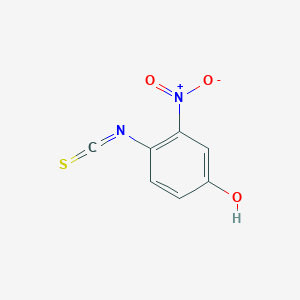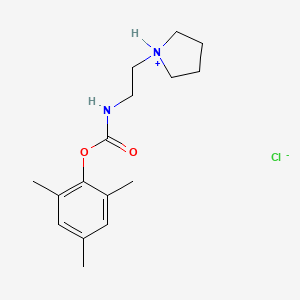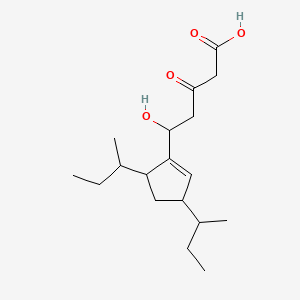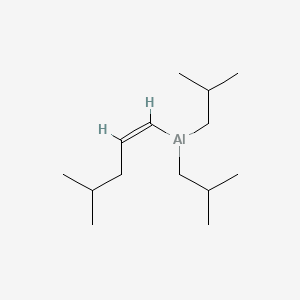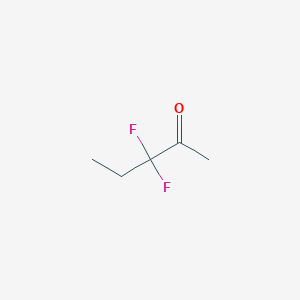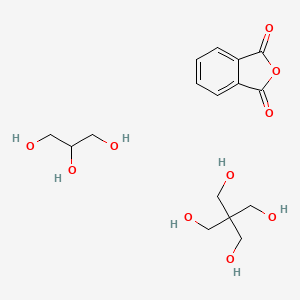
2-Benzofuran-1,3-dione;2,2-bis(hydroxymethyl)propane-1,3-diol;propane-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-bis(hydroxymethyl)propane-1,3-diol; isobenzofuran-1,3-dione; propane-1,2,3-triol is a compound with the molecular formula C16H24O10 and a molecular weight of 376.356 g/mol. This compound is known for its versatility and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(hydroxymethyl)propane-1,3-diol typically involves the reaction of acetaldehyde with formaldehyde in a base-catalyzed multiple-addition reaction, followed by a Cannizzaro reaction . The preparation of diacetals from aldehydes and ketones with 2,2-bis(hydroxymethyl)propane-1,3-diol is carried out in refluxing benzene or toluene with anhydrous ferrous sulfate as a catalyst .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The production process is carried out in cleanroom environments to maintain the quality and safety of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-bis(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also involved in the formation of diacetals with aldehydes and ketones .
Common Reagents and Conditions
Common reagents used in these reactions include anhydrous ferrous sulfate for the preparation of diacetals . The reactions are typically carried out under reflux conditions in solvents like benzene or toluene .
Major Products
The major products formed from these reactions include diacetals and other polyfunctionalized derivatives .
Applications De Recherche Scientifique
2,2-bis(hydroxymethyl)propane-1,3-diol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of polyfunctionalized derivatives.
Biology: In the preparation of biocides with high antibacterial effects.
Medicine: As a component in the synthesis of pharmaceuticals and other medical compounds.
Industry: Used in the production of plastics, paints, and other commercial products.
Mécanisme D'action
The mechanism of action of 2,2-bis(hydroxymethyl)propane-1,3-diol involves its ability to form stable diacetals and other derivatives through its hydroxymethyl groups. These reactions are facilitated by the presence of catalysts like anhydrous ferrous sulfate . The molecular targets and pathways involved in its action include the formation of stable chemical bonds with aldehydes and ketones .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-bis(bromomethyl)propane-1,3-diol: Similar in structure but contains bromine atoms instead of hydroxyl groups.
Tripentaerythritol: Another polyol with multiple hydroxyl groups, used in similar applications.
Pentaerythritol: A tetrol used in the synthesis of explosives, plastics, and other commercial products.
Uniqueness
2,2-bis(hydroxymethyl)propane-1,3-diol is unique due to its ability to form stable diacetals and its versatility in various chemical reactions. Its multiple hydroxyl groups make it a valuable building block for the synthesis of polyfunctionalized derivatives .
Propriétés
Numéro CAS |
61215-87-0 |
|---|---|
Formule moléculaire |
C16H24O10 |
Poids moléculaire |
376.36 g/mol |
Nom IUPAC |
2-benzofuran-1,3-dione;2,2-bis(hydroxymethyl)propane-1,3-diol;propane-1,2,3-triol |
InChI |
InChI=1S/C8H4O3.C5H12O4.C3H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;6-1-5(2-7,3-8)4-9;4-1-3(6)2-5/h1-4H;6-9H,1-4H2;3-6H,1-2H2 |
Clé InChI |
GOCPZWQOQKRAQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC2=O.C(C(CO)O)O.C(C(CO)(CO)CO)O |
Numéros CAS associés |
61215-87-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


